molecular formula C13H16I2N4O B14592824 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide CAS No. 61369-03-7

1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide

Cat. No.: B14592824
CAS No.: 61369-03-7
M. Wt: 498.10 g/mol
InChI Key: ZJMOHQRAJRUJOC-UHFFFAOYSA-N
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Description

1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide is an organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of two pyridinium rings attached to a urea backbone, with iodide ions as counterions. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide typically involves the reaction of 1-methylpyridin-4-amine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate. This intermediate then reacts with another equivalent of 1-methylpyridin-4-amine to yield the desired urea derivative. The final step involves the addition of hydroiodic acid to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Functionalized pyridinium compounds.

Scientific Research Applications

1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s pyridinium rings can interact with negatively charged sites on proteins and membranes, leading to alterations in their structure and function. This interaction can disrupt microbial cell membranes, leading to cell death, or modulate enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methylpyridin-2-yl)urea: Similar structure but with different substitution patterns on the pyridine rings.

    1,3-Bis(2-pyridyl)urea: Lacks the methyl groups, leading to different electronic and steric properties.

    1,3-Bis(4-pyridyl)urea: Similar backbone but with unsubstituted pyridine rings.

Uniqueness

1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide stands out due to its unique combination of pyridinium rings and iodide counterions, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions and ionic conductivity.

Properties

CAS No.

61369-03-7

Molecular Formula

C13H16I2N4O

Molecular Weight

498.10 g/mol

IUPAC Name

1,3-bis(1-methylpyridin-1-ium-4-yl)urea;diiodide

InChI

InChI=1S/C13H14N4O.2HI/c1-16-7-3-11(4-8-16)14-13(18)15-12-5-9-17(2)10-6-12;;/h3-10H,1-2H3;2*1H

InChI Key

ZJMOHQRAJRUJOC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)NC(=O)NC2=CC=[N+](C=C2)C.[I-].[I-]

Origin of Product

United States

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